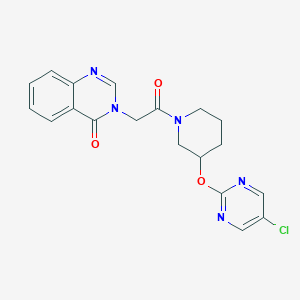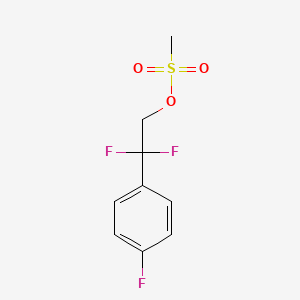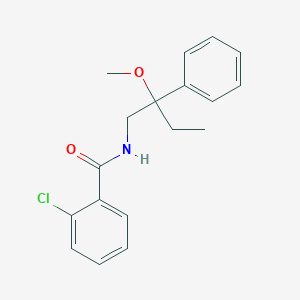
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazoline family. It's characterized by its multi-ring structure incorporating quinazoline, piperidine, and pyrimidine moieties. Known for its potent biological activities, this compound has been the subject of extensive research in pharmaceutical and chemical sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a general outline:
Starting Materials: : The synthesis begins with commercially available starting materials such as 5-chloropyrimidine, piperidine, and quinazolinone.
Formation of Intermediate: : A nucleophilic substitution reaction where 5-chloropyrimidine reacts with a piperidine derivative to form an intermediate.
Oxidative Cyclization: : The intermediate undergoes oxidative cyclization with quinazolinone under specific conditions (e.g., temperature, solvent, catalyst) to yield the target compound.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one undergoes several types of chemical reactions:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employs reducing agents such as sodium borohydride.
Substitution: : Reactions with nucleophiles or electrophiles, often using catalysts to facilitate the process.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, sulfonates, under conditions like base or acid catalysis.
Major Products Formed
The major products of these reactions vary, including oxidized or reduced derivatives, and substituted variants depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in catalysis applications due to its unique structure.
Biology
Enzyme Inhibition: : Inhibits specific enzymes involved in metabolic pathways.
Protein Binding: : Binds to specific proteins, modulating their function.
Medicine
Pharmaceuticals: : Investigated for its potential in treating various diseases due to its bioactivity.
Drug Development: : Serves as a lead compound for developing new therapeutic agents.
Industry
Chemical Manufacturing: : Utilized in the production of specialty chemicals.
Material Science: : Explored for its potential in creating new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Pathway Modulation: : Modulates biochemical pathways by influencing protein-protein interactions and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-quinazolinone Derivatives: : Shares a core structure but differs in substituent groups.
Piperidine-based Compounds: : Similar functional groups but different ring systems.
Uniqueness
What sets 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its specific combination of quinazoline, piperidine, and pyrimidine moieties, which grants it distinct biochemical properties and applications compared to other compounds in its class.
There you go! Hope this answers your needs. Got anything else on your mind?
Properties
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-8-21-19(22-9-13)28-14-4-3-7-24(10-14)17(26)11-25-12-23-16-6-2-1-5-15(16)18(25)27/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJGZKIIGLVGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)
![4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B2965084.png)
![Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate](/img/structure/B2965085.png)


![N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965093.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2965094.png)
![methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2965095.png)
![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)
![2,4-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2965098.png)
![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)
